BenchChemオンラインストアへようこそ!

4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide

trans-translation inhibition ribosome rescue Legionella pneumophila

4-Chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide (CAS 1226445-00-6) is a synthetic small-molecule heterocyclic compound belonging to the oxadiazole-picolinamide class. It is catalogued in the AntibioticDB as a direct-acting antibacterial agent with a reported mechanism of action involving inhibition of the bacterial trans-translation ribosome-rescue pathway.

Molecular Formula C10H9ClN4O2
Molecular Weight 252.66
CAS No. 1226445-00-6
Cat. No. B2460229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide
CAS1226445-00-6
Molecular FormulaC10H9ClN4O2
Molecular Weight252.66
Structural Identifiers
SMILESCC1=NN=C(O1)CNC(=O)C2=NC=CC(=C2)Cl
InChIInChI=1S/C10H9ClN4O2/c1-6-14-15-9(17-6)5-13-10(16)8-4-7(11)2-3-12-8/h2-4H,5H2,1H3,(H,13,16)
InChIKeyXKPPNPMHOKIYLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide (CAS 1226445-00-6): Compound Profile and Procurement Baseline


4-Chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide (CAS 1226445-00-6) is a synthetic small-molecule heterocyclic compound belonging to the oxadiazole-picolinamide class [1]. It is catalogued in the AntibioticDB as a direct-acting antibacterial agent with a reported mechanism of action involving inhibition of the bacterial trans-translation ribosome-rescue pathway [1]. The compound is characterized by a picolinamide core bearing a 4-chloro substituent and an N-linked 5-methyl-1,3,4-oxadiazol-2-yl methyl side chain (molecular formula C₁₀H₉ClN₄O₂; MW 252.66) . Its primary reported target pathogen is Legionella pneumophila, and it is classified at the experimental development stage [1]. This compound is structurally distinct from the more widely studied benzamide-based oxadiazole trans-translation inhibitors such as KKL-35, KKL-40, and MBX-4132, offering orthogonal chemical space for structure-activity relationship (SAR) exploration and resistance-evasion studies.

Why In-Class Oxadiazole Trans-Translation Inhibitors Cannot Substitute for 4-Chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide


The oxadiazole antibacterial class encompasses structurally diverse scaffolds—including benzamides (e.g., KKL-35, KKL-40), acylaminooxadiazoles (e.g., MBX-4132), and picolinamides—that share trans-translation inhibition as a nominal mechanism, yet exhibit profoundly divergent antibacterial spectra, potency, and selectivity profiles [1]. Critically, the picolinamide core confers selective anti-Gram-negative activity against Legionella pneumophila, whereas the benzamide sub-class (KKL-35, KKL-40) shows broad-spectrum Gram-positive and Gram-negative activity across the ESKAPE panel and beyond [1][2]. Furthermore, recent evidence demonstrates that the antibacterial activity of certain oxadiazole derivatives is not strictly dependent on trans-translation inhibition, indicating that subtle structural modifications engage distinct lethal pathways [3]. The 4-chloro picolinamide variant therefore occupies a unique node in the oxadiazole antibacterial landscape that is not interchangeable with benzamide or acylaminooxadiazole analogs. Substitution without explicit comparative data risks loss of target-organism specificity, altered resistance propensity, and confounded SAR interpretation.

Quantitative Differentiation Evidence for 4-Chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide (CAS 1226445-00-6)


Mechanistic Target Class Assignment: Trans-Translation Inhibition Confirmed by Curated Database Annotation

Among oxadiazole-containing antibacterials, the specific sub-class of picolinamide-linked 1,3,4-oxadiazoles bearing a 4-chloro substituent is explicitly assigned to the trans-translation inhibitor mechanism of action by the AntibioticDB curated repository, distinguishing it from oxadiazoles that target DNA gyrase, penicillin-binding proteins, or mammalian ion channels [1]. This annotation places the compound in the same functional category as KKL-35 (benzamide scaffold, IC₅₀ = 0.9 µM in trans-translation tagging assay) and MBX-4132 (acylaminooxadiazole scaffold), yet on a chemically distinct picolinamide core [2][3]. Direct quantitative trans-translation inhibition data (IC₅₀ or EC₅₀) for the target compound itself are not publicly available in the peer-reviewed literature; the mechanistic classification is derived from the AntibioticDB repository annotation [1].

trans-translation inhibition ribosome rescue Legionella pneumophila

Antimicrobial Spectrum Differentiation: Legionella-Selective Activity Versus Broad-Spectrum Benzamide Oxadiazoles

The AntibioticDB annotation explicitly lists Legionella pneumophila as the target pathogen for this compound, with activity restricted to Gram-negative bacteria and no reported activity against Gram-positive organisms [1]. In contrast, KKL-35 exhibits broad-spectrum activity against both Gram-positive (Bacillus anthracis, Mycobacterium smegmatis, MIC < 6 µM; Staphylococcus aureus) and Gram-negative (Legionella pneumophila, MIC = 0.125 µM / 0.04 mg/L) organisms [2][3]. KKL-40 further demonstrates potent anti-staphylococcal activity including methicillin-resistant S. aureus (MRSA) [4]. This differential spectrum implies that the picolinamide scaffold directs antibacterial selectivity toward Gram-negative pathogens, potentially reducing collateral damage to the gut microbiome—a critical consideration for narrow-spectrum antibiotic development [1]. Quantitative MIC values for the target compound against a defined panel are not publicly available; spectrum characterization relies on the AntibioticDB database annotation [1].

antimicrobial spectrum Legionella pneumophila Gram-negative selectivity

Structural Scaffold Differentiation: Picolinamide Core Confers Altered Hydrogen-Bonding Geometry Versus Benzamide Oxadiazoles

The replacement of the benzamide core (present in KKL-35: 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide) with a picolinamide (pyridine-2-carboxamide) core introduces an endocyclic nitrogen at the ortho position relative to the amide carbonyl, generating a dual hydrogen-bond acceptor motif (pyridyl N + amide C=O) capable of chelating metal ions or engaging bidentate protein interactions [1]. This structural feature is absent in all benzamide-series trans-translation inhibitors [1]. In the picolinamide antibacterial series targeting C. difficile, the picolinamide core was essential for achieving selective anti-Clostridioides activity with MIC values as low as 0.12 µg/mL for optimized analogs, while isonicotinamide and benzamide congeners showed reduced selectivity [2]. The 4-chloro substituent additionally enhances metabolic stability by blocking a primary site of CYP450-mediated oxidative metabolism on the pyridine ring, a feature not available to unsubstituted picolinamide analogs [2]. The 5-methyl group on the oxadiazole ring provides an incremental lipophilicity adjustment (clogP ≈ 1.57) relative to unsubstituted oxadiazole variants [3].

scaffold hopping picolinamide benzamide hydrogen bonding

Resistance Development Risk: No Detectable Resistance Reported for Legionella-Targeted Oxadiazole Pharmacophore

For the oxadiazole trans-translation inhibitor class, KKL-35 demonstrated a remarkable absence of detectable resistant mutant emergence in L. pneumophila even under extended and chronic exposure conditions [1]. This contrasts with the propensity for resistance development noted for the target compound in the AntibioticDB entry ('Propensity to select resistant mutants: Yes') [2]. However, the AntibioticDB annotation does not specify the pathogen, assay conditions, or quantitative resistance frequency for the target compound, preventing a direct comparison. The structural divergence between the picolinamide scaffold and the benzamide scaffold may influence the resistance mechanism profile, as KKL-35's activity was found to be independent of trans-translation inhibition in Legionella, implying engagement of a secondary lethal target [1]. Whether the picolinamide analog engages the same alternative target remains uncharacterized.

resistance development Legionella pneumophila mutant selection

Optimal Research and Procurement Application Scenarios for 4-Chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide


Anti-Legionella Drug Discovery: Narrow-Spectrum Lead Optimization Starting Point

This compound is most appropriately procured as a starting scaffold for Gram-negative-selective anti-Legionella lead optimization programs. Its documented activity against L. pneumophila (AntibioticDB annotation) combined with the picolinamide core's potential for reduced off-target microbiome effects—in contrast to the broad-spectrum benzamide oxadiazoles KKL-35 and KKL-40—makes it suitable for medicinal chemistry campaigns targeting Legionnaires' disease [1]. The synthetic tractability of the 5-methyl-1,3,4-oxadiazole moiety and the 4-chloro picolinamide core enables rapid analog generation for SAR exploration around the oxadiazole C5 position and the pyridine ring substitution pattern [2].

Scaffold-Hopping Reference Compound for Oxadiazole Antibacterial Mechanism-of-Action Studies

As a picolinamide-based oxadiazole, this compound serves as a scaffold-hopping comparator to benzamide oxadiazoles (KKL-35, KKL-40) and acylaminooxadiazoles (MBX-4132) in studies aiming to dissect the molecular determinants of trans-translation inhibition versus alternative lethal mechanisms [1][3]. Researchers can use it to test whether the picolinamide-to-benzamide swap alters binding to the recently identified acylaminooxadiazole binding site near ribosomal protein bL27, or redirects interaction to alternative ribosomal or non-ribosomal targets [3].

Gram-Negative Selectivity Profiling and Microbiome-Sparing Antibiotic Development

The Gram-negative-restricted spectrum reported for this compound (AntibioticDB) contrasts with the broad-spectrum activity of benzamide oxadiazoles, positioning it for use in microbiome-sparing antibiotic development programs [1][2]. It can be employed as a tool compound in in vitro gut microbiota models to quantify selectivity against commensal Gram-positive species versus pathogenic Legionella, a key differentiator from fidaxomicin (narrow-spectrum but Gram-positive-selective) and broad-spectrum trans-translation inhibitors [2].

Computational Docking and Pharmacophore Modeling of Trans-Translation Inhibitor Binding Modes

The distinct physicochemical profile of this compound (clogP ≈ 1.57, TPSA 79.90 Ų, dual H-bond acceptor pyridyl N + amide C=O) provides a structurally resolved input for molecular docking studies against the trans-translation ribosomal complex [4]. Its reduced lipophilicity and molecular weight relative to KKL-35 (MW 252.66 vs. 317.70) make it suitable for fragment-based or ligand-efficiency-driven optimization workflows [4]. The compound can be docked into the cryo-EM structure of the non-stop ribosome in complex with acylaminooxadiazoles to probe whether the picolinamide scaffold engages the same binding pocket or identifies an alternative site [3].

Quote Request

Request a Quote for 4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.